

2,4,6-Tribromo-3,5-difluoropyridine CAS number

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Compound of Interest

Compound Name: 2,4,6-Tribromo-3,5-difluoropyridine

Cat. No.: B1586626

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An In-Depth Technical Guide to 2,4,6-Tribromo-3,5-difluoropyridine

This guide provides a comprehensive technical overview of **2,4,6-Tribromo-3,5-difluoropyridine**, a pivotal intermediate for researchers, scientists, and professionals in drug development and materials science. Its unique halogenation pattern offers a versatile platform for complex molecular engineering.

Core Compound Identification

2,4,6-Tribromo-3,5-difluoropyridine is a highly functionalized heterocyclic compound. Its distinct structure, featuring both bromine and fluorine substituents, makes it a valuable building block in organic synthesis.

Identifier	Value
Chemical Name	2,4,6-Tribromo-3,5-difluoropyridine
CAS Number	30841-93-1[1][2][3]
Molecular Formula	C5Br3F2N[1]
Molecular Weight	351.77 g/mol [1][2]

Physicochemical Properties

The physical and chemical characteristics of **2,4,6-Tribromo-3,5-difluoropyridine** are fundamental to its application in synthetic chemistry. These properties dictate reaction

conditions, solvent selection, and purification methods.

Property	Value	Source
Appearance	Solid	Inferred from Melting Point
Melting Point	108-110°C	[1]
Boiling Point (Predicted)	251.5 ± 35.0 °C	[1]
Density (Predicted)	2.519 ± 0.06 g/cm³	[1]
Flash Point	105.9°C	[1]
pKa (Predicted)	-5.26 ± 0.10	[1]

Synthesis and Provenance

The preparation of **2,4,6-Tribromo-3,5-difluoropyridine** is a key step that enables its use as a versatile scaffold. An efficient route involves the bromination of a fluorinated pyridine precursor, such as pentafluoropyridine, using a mixture of hydrobromic acid (HBr) and aluminum bromide (AlBr₃).^[4] This method provides an excellent pathway to this highly halogenated system.^[4] The starting material itself, pentafluoropyridine, can be synthesized from polychlorinated pyridines through halogen exchange reactions.^[5]

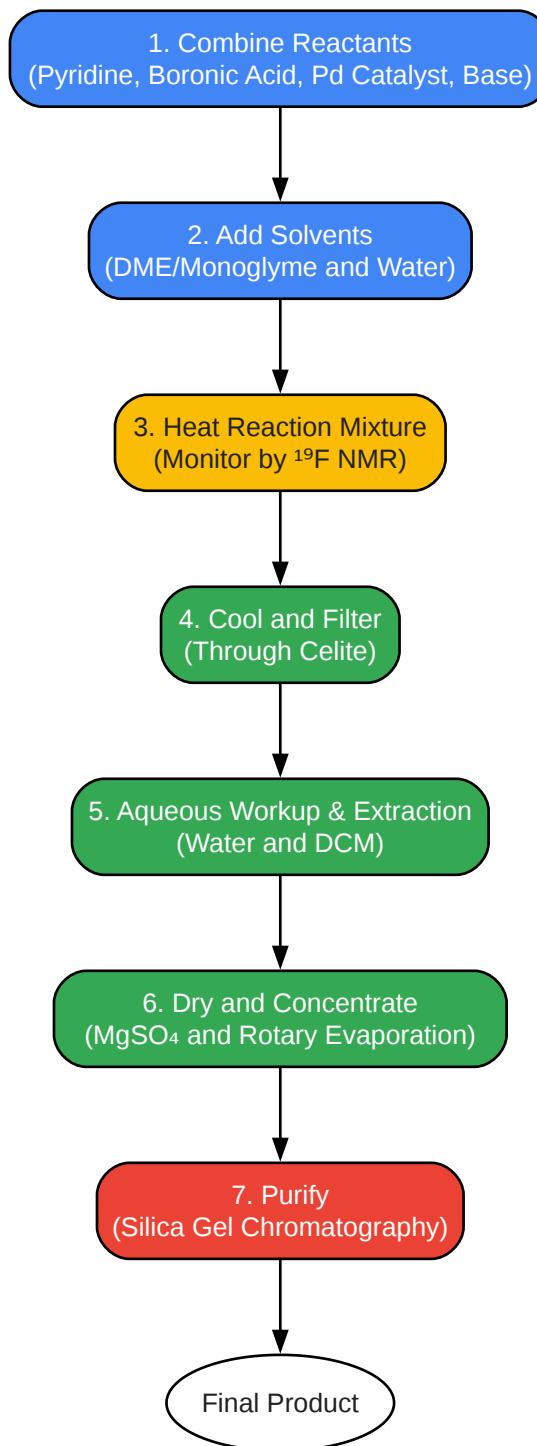
Reactivity and Strategic Applications in Synthesis

The synthetic utility of **2,4,6-Tribromo-3,5-difluoropyridine** stems from the differential reactivity of its halogen substituents. The carbon-bromine bonds are significantly more susceptible to palladium-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bonds.^[6] This allows for selective functionalization of the pyridine ring.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

A primary application of this compound is in Suzuki cross-coupling reactions, which form carbon-carbon bonds between the pyridine core and various aryl or heteroaryl groups.^{[4][6]} In these reactions, the bromine atoms at the 2, 4, and 6-positions are sequentially replaced.

The bromine atoms at the 2- and 6-positions (ortho to the nitrogen) are typically displaced first. [4] Depending on the stoichiometry of the boronic acid and the reaction conditions, either diaryl or triaryl pyridine derivatives can be synthesized.[4][6] This selective reactivity makes **2,4,6-Tribromo-3,5-difluoropyridine** a valuable scaffold for creating polyfunctional pyridine derivatives for use in medicinal chemistry and materials science.[6] The incorporation of fluorine atoms is a well-established strategy in drug design to enhance pharmacological properties such as metabolic stability, bioavailability, and target affinity.[7][8][9]



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